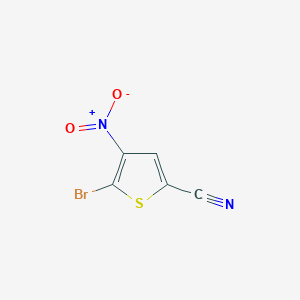

5-Bromo-4-nitrothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-5-4(8(9)10)1-3(2-7)11-5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTHSWQRTDMFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279874 | |

| Record name | 5-Bromo-4-nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-56-7 | |

| Record name | 5-Bromo-4-nitro-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Nitrothiophene 2 Carbonitrile

Direct Synthesis Approaches to Functionalized Thiophenes

Direct C-H functionalization and electrophilic substitution are powerful tools for the synthesis of substituted thiophenes. These approaches typically start with a simpler, often commercially available, thiophene (B33073) derivative.

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609), allowing for functionalization under relatively mild conditions. matanginicollege.ac.in Both bromination and nitration are classic examples of such transformations.

Nitration: The nitration of thiophene introduces a nitro group, a strong electron-withdrawing group, onto the ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate (B79036) to prevent oxidative degradation and control selectivity. The reaction generally favors substitution at the 2-position. matanginicollege.ac.in

Bromination: The bromination of thiophene is a rapid reaction that can be performed with elemental bromine, often in a solvent like acetic acid. Without careful control of stoichiometry and temperature, this reaction can easily lead to polybrominated products.

Given the directing effects of the substituents, a multi-step sequence is necessary to achieve the specific 2,4,5-trisubstitution pattern of the target molecule. A plausible synthetic route could commence with a precursor that directs the subsequent substitutions to the desired positions.

A logical starting material is 5-Bromothiophene-2-carbonitrile (B1273544). chemdad.comnih.gov In this precursor, both the bromo group at position 5 and the cyano group at position 2 are electron-withdrawing and deactivating. libretexts.orglibretexts.org In electrophilic substitution, both groups direct incoming electrophiles to the meta positions relative to themselves. For the cyano group at C2, this would be C4. For the bromo group at C5, this would also be C4. Therefore, the nitration of 5-Bromothiophene-2-carbonitrile is predicted to regioselectively yield 5-Bromo-4-nitrothiophene-2-carbonitrile.

Precursor Transformations to this compound

This section focuses on the specific chemical transformations required to build the target molecule from functionalized precursors, such as converting an aldehyde to a nitrile and understanding the directing effects of the substituents.

The carbonitrile group is a versatile functional group in organic synthesis. One common method for its introduction is through the conversion of an aldehyde. For instance, 5-Bromothiophene-2-carbaldehyde nih.govbldpharm.com could serve as a key precursor. The synthesis of a carbonitrile from an aldehyde is typically a two-step process:

Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime.

Dehydration: The aldoxime is then dehydrated to yield the carbonitrile. Common dehydrating agents include acetic anhydride (B1165640), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).

One documented procedure for a similar substrate involves treating 5-bromo-thiophene-2-carbaldehyde oxime with acetic anhydride in tetrahydrofuran (B95107) to yield 5-Bromothiophene-2-carbonitrile. echemi.com

The success of a multi-step synthesis hinges on the predictable control of regioselectivity during electrophilic substitution reactions. The substituents on the thiophene ring govern the position of the incoming electrophile. pearson.comlumenlearning.com

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -CH₃) activate the ring, making it more reactive, and direct incoming electrophiles to the ortho and para positions (C2 and C5 relative to a C1 substituent).

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) deactivate the ring, making it less reactive, and direct incoming electrophiles to the meta position (C4 relative to a C2 substituent). libretexts.org Halogens are an exception, being deactivating yet ortho-para directing. libretexts.org

In the context of synthesizing this compound, the directing effects are crucial. As outlined in section 2.1.2, starting with 5-Bromothiophene-2-carbonitrile, the deactivating cyano and bromo groups synergistically direct the nitronium ion (NO₂⁺) to the C4 position, the only position that is meta to both substituents.

Emerging Synthetic Techniques in Thiophene Chemistry

While classical methods are effective, modern synthetic chemistry offers innovative and often more efficient strategies for constructing highly substituted thiophenes.

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: Also known as the Catellani reaction, this powerful methodology allows for the direct and regioselective difunctionalization of thiophenes at the C4 and C5 positions. acs.orgnih.govacs.orgclockss.orgnih.gov This strategy can rapidly build molecular complexity from simpler thiophene starting materials. acs.org

Cyclization of Functionalized Alkynes: A variety of substituted thiophenes can be synthesized through the cyclization of readily available sulfur-containing alkyne substrates. nih.govnih.gov These methods, which can be promoted by metals or bases, offer an atom-economical approach to constructing the thiophene ring with a desired substitution pattern in a single step. nih.gov For example, metal-catalyzed heterocyclization involves the activation of a triple bond by a metal species, followed by intramolecular nucleophilic attack by a sulfur-containing group. nih.gov

Thiophene S-oxide Cycloadditions: Thiophene S-oxides, generated in situ from thiophenes, can undergo cycloaddition reactions with alkynes to produce substituted arenes, providing another route to functionalized ring systems. rsc.org

These emerging techniques provide powerful alternatives for the synthesis of complex thiophenes and may offer more efficient pathways to molecules like this compound in the future.

Table of Compounds

Applications of Microchannel Reaction Technology for Nitration Processes

The nitration of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis. However, these reactions are often highly exothermic and can pose significant safety risks, particularly on a large scale. The use of potent nitrating agents also raises concerns about selectivity and the formation of unwanted byproducts. Microchannel reaction technology has emerged as a powerful tool to mitigate these challenges by offering precise control over reaction parameters, superior heat and mass transfer, and enhanced safety profiles.

The application of microchannel reactors to nitration processes is particularly advantageous for sensitive substrates like thiophene derivatives. The high surface-area-to-volume ratio within the microchannels allows for efficient dissipation of the heat generated during the exothermic nitration reaction, preventing temperature spikes that can lead to degradation of the starting material or the product. This precise temperature control is crucial for achieving high selectivity in the nitration of substituted thiophenes, where multiple positions on the ring may be susceptible to electrophilic attack.

While specific studies detailing the microchannel nitration of 5-bromothiophene-2-carbonitrile are not extensively reported in the literature, the successful application of this technology to other thiophene derivatives provides a strong basis for its potential use. For instance, the nitration of thiophene itself and its simpler derivatives has been shown to proceed with high efficiency and selectivity in microfluidic systems. These systems typically involve the continuous flow of the thiophene substrate and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) through a microreactor, where they mix and react under controlled conditions. The short residence times within the reactor minimize the potential for side reactions and decomposition.

The principles demonstrated in these studies can be extrapolated to the synthesis of this compound. A potential microfluidic setup would involve the precise mixing of a solution of 5-bromothiophene-2-carbonitrile with a suitable nitrating agent within a microchannel reactor. The flow rates, temperature, and stoichiometry could be finely tuned to optimize the yield and regioselectivity of the desired 4-nitro product.

Table 1: Comparison of Conventional vs. Microchannel Nitration

| Parameter | Conventional Batch Reaction | Microchannel Reaction |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |

| Selectivity | Can be lower due to side reactions | Often higher due to precise control |

| Scalability | Complex and can be hazardous | Readily scalable by numbering-up |

One-Pot and Multicomponent Reaction Strategies for Thiophene Carbonitrile Synthesis

One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and environmental impact. These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to form a complex product, thereby avoiding the need for isolation and purification of intermediates. The synthesis of highly substituted thiophenes, including thiophene carbonitriles, is an area where MCRs have been successfully applied.

The Gewald reaction is a classic and versatile MCR for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile) and elemental sulfur in the presence of a base. While the direct synthesis of this compound via a one-pot Gewald-type reaction is not explicitly documented, the principles of this reaction can be adapted. A hypothetical multicomponent approach could involve the reaction of a suitable bromo- and nitro-substituted precursor with a source of the cyano group and sulfur. However, the reactivity and compatibility of the starting materials under the reaction conditions would be critical factors to consider.

More broadly, various MCRs have been developed for the synthesis of polysubstituted thiophenes. These often involve the clever combination of different building blocks to construct the thiophene ring with the desired substitution pattern. For example, one-pot procedures have been reported that utilize α,β-unsaturated compounds, sulfur reagents, and various carbon sources to generate diverse thiophene libraries.

While a specific one-pot or multicomponent reaction leading directly to this compound is not readily found in the literature, the development of such a process would be a significant advancement. It would likely involve the careful design of starting materials that already contain the bromo and nitro functionalities or can generate them in situ.

Table 2: Key Features of One-Pot and Multicomponent Reactions

| Feature | Description |

|---|---|

| Efficiency | Reduces the number of synthetic steps, saving time and resources. |

| Atom Economy | Maximizes the incorporation of atoms from the reactants into the final product. |

| Reduced Waste | Minimizes the generation of byproducts and solvent waste from intermediate purifications. |

| Complexity Generation | Allows for the rapid construction of complex molecules from simple starting materials. |

| Process Simplification | Avoids the need for isolation and characterization of intermediates. |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 4 Nitrothiophene 2 Carbonitrile

Reactivity at the Bromine Moiety

The bromine atom at the 5-position of the thiophene (B33073) ring is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and halogen-metal exchange.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems. masterorganicchemistry.com In the case of 5-bromo-4-nitrothiophene-2-carbonitrile, the presence of the strongly electron-withdrawing nitro and cyano groups, positioned ortho and para to the bromine atom, respectively, activates the thiophene ring towards attack by nucleophiles. This activation facilitates the displacement of the bromide leaving group.

Studies on related nitrothiophenes have shown that they readily undergo SNAr reactions with various nucleophiles. For instance, 2-bromo-5-nitrothiophene (B82342) reacts with secondary cycloaliphatic amines to yield the corresponding substituted products. researchgate.net Similarly, the kinetics of SNAr reactions between 2-L-5-nitrothiophenes (where L is a leaving group) and amines like pyrrolidine, piperidine, and morpholine (B109124) have been investigated, demonstrating that these reactions proceed efficiently. nih.gov The reaction rate is often enhanced in polar solvents and ionic liquids. nih.gov While specific studies on this compound are not extensively documented in the provided search results, the principles of SNAr on activated nitrothiophenes suggest that it would be highly susceptible to substitution by a range of nucleophiles, including alkoxides, thiolates, and amines. masterorganicchemistry.comnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Nitrothiophenes

| Substrate | Nucleophile | Product | Reference |

| 2-Bromo-5-nitrothiophene | Secondary Cycloaliphatic Amines | 2-(Cycloalkylamino)-5-nitrothiophene derivatives | researchgate.net |

| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | 2-(Amino)-5-nitrothiophene derivatives | nih.gov |

This table is illustrative of SNAr reactions on similar compounds, as direct examples for this compound were not found in the provided search results.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. libretexts.orgrsc.org The bromine atom on this compound makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgysu.am This method is widely used to form biaryl structures. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to generate a library of 5-aryl-4-nitrothiophene-2-carbonitriles. The reaction tolerates a wide range of functional groups, including nitro groups. uwindsor.ca

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. nih.gov This method is also effective for creating C-C bonds and has a broad substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. This would be a valuable method for introducing diverse amino functionalities at the 5-position of the thiophene ring.

C-S Coupling: Palladium catalysts can also facilitate the formation of C-S bonds, allowing for the introduction of various thioether moieties.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) | Reference (General) |

| Suzuki-Miyaura | Ar-B(OH)₂ | 5-Aryl-4-nitrothiophene-2-carbonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | libretexts.orgysu.am |

| Stille | Ar-Sn(Bu)₃ | 5-Aryl-4-nitrothiophene-2-carbonitrile | Pd catalyst (e.g., Pd(PPh₃)₄) | nih.gov |

| Buchwald-Hartwig | R₂NH | 5-(Dialkylamino)-4-nitrothiophene-2-carbonitrile | Pd catalyst, Ligand (e.g., BINAP), Base | |

| C-S Coupling | RSH | 5-(Alkyl/Arylthio)-4-nitrothiophene-2-carbonitrile | Pd catalyst, Ligand |

This table outlines potential applications of cross-coupling reactions to this compound based on established methodologies.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures to form a new organolithium species. wikipedia.orgias.ac.in This lithiated intermediate is a potent nucleophile and can be quenched with a variety of electrophiles.

For this compound, treatment with an organolithium reagent would likely lead to the formation of 5-lithio-4-nitrothiophene-2-carbonitrile. nih.govtcnj.edu This intermediate could then be reacted with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new functional groups at the 5-position. However, the presence of the electrophilic nitro and cyano groups requires careful control of reaction conditions, often necessitating very low temperatures to avoid side reactions. tcnj.edu

Table 3: Potential Halogen-Metal Exchange and Quenching Reactions

| Reagent Sequence | Electrophile (E⁺) | Potential Product | Reference (General) |

| 1. n-BuLi, THF, -78 °C 2. E⁺ | H₂O | 4-Nitrothiophene-2-carbonitrile | tcnj.edu |

| RCHO | 5-(Hydroxyalkyl)-4-nitrothiophene-2-carbonitrile | tcnj.edu | |

| CO₂ | 4-Nitrothiophene-2,5-dicarboxylic acid derivative | ||

| R-X | 5-Alkyl-4-nitrothiophene-2-carbonitrile | wikipedia.org |

This table illustrates the synthetic potential of halogen-metal exchange reactions starting from this compound.

Reactivity at the Nitro Group

The nitro group is a strong electron-withdrawing group that also serves as a versatile functional handle for various transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, transforming a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reagents can accomplish this reduction, and the choice of reagent can be critical to avoid the reduction of other sensitive functional groups. wikipedia.orgscispace.comorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or samarium diiodide (SmI₂) can also be effective. wikipedia.org

The reduction of this compound would yield 5-bromo-4-aminothiophene-2-carbonitrile. This resulting aminothiophene is a valuable building block for the synthesis of various heterocyclic systems. nih.gov

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Product Functionality | Reference (General) |

| H₂, Pd/C | Varies | Amine | masterorganicchemistry.com |

| Fe, HCl | Reflux | Amine | masterorganicchemistry.com |

| SnCl₂, EtOH | Varies | Amine | masterorganicchemistry.com |

| Zn, NH₄Cl | Aqueous | Hydroxylamine (B1172632) | wikipedia.org |

| Na₂S₂O₄ | Varies | Amine | wikipedia.org |

The nitro group, particularly when positioned on a heterocyclic ring, can participate in various cyclization and condensation reactions, often after its reduction to an amine. The resulting amino group, being nucleophilic, can react with suitable electrophiles to construct new rings. For instance, the synthesis of various nitrothiophene derivatives has been explored for their potential as anti-infective agents. aablocks.com The reduction of the nitro group is often a key step in the biological mechanism of action of such compounds. aablocks.com

The 4-amino-5-bromothiophene-2-carbonitrile, formed from the reduction of the parent compound, is a prime candidate for further elaboration into fused heterocyclic systems. For example, reaction with appropriate reagents could lead to the formation of thieno[3,2-b]pyridines, thieno[3,2-d]pyrimidines, or other related structures of medicinal interest.

Reactivity of the Carbonitrile Functional Group

The carbonitrile, or nitrile, group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the thiophene ring. The reactivity of the nitrile in this compound is a key aspect of its synthetic utility.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various nitrogen-containing functional groups. While specific examples of nucleophilic additions to this compound are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that it can react with organometallic reagents like Grignard or organolithium compounds. Such a reaction would initially form an imine salt, which upon hydrolysis would yield a ketone. For instance, the reaction with methylmagnesium bromide would be expected to produce 2-acetyl-5-bromo-4-nitrothiophene after an aqueous workup.

Furthermore, the addition of primary amines to nitriles, often catalyzed by acids, can lead to the formation of N-substituted amidines. This reaction proceeds through the initial nucleophilic attack of the amine on the nitrile carbon, followed by proton transfers to yield the final amidine product.

Cycloaddition Reactions Involving the Carbonitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a powerful method for the synthesis of nitrogen-containing heterocycles. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a cornerstone in medicinal chemistry as the tetrazole ring is a well-known bioisostere of the carboxylic acid group.

A general and efficient method for the synthesis of 5-substituted-1H-tetrazoles from nitriles involves the use of sodium azide (B81097) in the presence of a catalyst, such as copper(II) sulfate (B86663) pentahydrate. scielo.brresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. scielo.br The application of this methodology to this compound would lead to the formation of 5-(5-bromo-4-nitrothiophen-2-yl)-1H-tetrazole. This transformation is highly valuable as it introduces a key pharmacophore onto the thiophene scaffold. The reaction proceeds via a [3+2] cycloaddition mechanism where the azide anion acts as the 1,3-dipole and the nitrile group as the dipolarophile.

Table 1: General Conditions for Tetrazole Synthesis from Nitriles scielo.br

| Parameter | Value |

| Nitrile | Aryl, Alkyl, or Heterocyclic Nitrile |

| Reagent | Sodium Azide (NaN₃) |

| Catalyst | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 140 °C |

| Reaction Time | 1-5 hours |

Hydrolysis and Further Derivatization of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a fundamental transformation that converts the electron-withdrawing nitrile into a versatile carboxylic acid functional group. The hydrolysis of this compound yields 5-bromo-4-nitrothiophene-2-carboxylic acid.

The hydrolysis typically proceeds in two stages: the initial hydration of the nitrile to form an amide intermediate (5-bromo-4-nitrothiophene-2-carboxamide), followed by the hydrolysis of the amide to the carboxylic acid. The reaction is usually carried out by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

The resulting carboxylic acid is a valuable intermediate for further derivatization. For example, it can be converted to an acyl chloride, which is a highly reactive species that can readily undergo reactions with various nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Combined Reactivity of Multiple Functional Groups

The presence of three distinct functional groups on the thiophene ring of this compound allows for complex and sequential reactions, enabling the construction of intricate molecular architectures. The strategic manipulation of the reactivity of each group is crucial for achieving desired synthetic outcomes.

Chemoselective Transformations Addressing Specific Substituents

Chemoselectivity is a key consideration when working with polyfunctionalized molecules like this compound. The ability to selectively react one functional group in the presence of others is a powerful tool in organic synthesis.

One potential chemoselective transformation is the reduction of the nitro group. The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation would yield 5-bromo-4-aminothiophene-2-carbonitrile, a key intermediate for the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines. The resulting amino group can act as a nucleophile in subsequent intramolecular or intermolecular reactions.

Another possible chemoselective reaction is the nucleophilic aromatic substitution (SNA) of the bromide. The electron-withdrawing nature of the adjacent nitro group and the nitrile group activates the C-Br bond towards nucleophilic attack. This allows for the selective displacement of the bromide by various nucleophiles, such as amines, alkoxides, or thiolates, while leaving the nitrile and nitro groups intact under carefully controlled conditions.

Tandem Reactions Leveraging Orthogonal Reactivity

Tandem, or cascade, reactions are highly efficient synthetic strategies that involve two or more bond-forming events occurring in a single pot without the isolation of intermediates. The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for such transformations.

A plausible tandem reaction sequence could involve an initial nucleophilic aromatic substitution of the bromide, followed by an intramolecular cyclization involving the nitrile group. For instance, reaction with a suitable bifunctional nucleophile could lead to the formation of fused heterocyclic systems.

A well-documented application of related aminothiophenecarbonitriles is in the synthesis of thieno[3,2-d]pyrimidines. nih.govscielo.brresearchgate.netresearchgate.netnih.gov While a direct synthesis starting from this compound is not explicitly detailed, a potential pathway can be envisioned. This would likely involve a sequence of reactions, starting with the chemoselective reduction of the nitro group to an amine. The resulting 4-amino-5-bromothiophene-2-carbonitrile could then undergo a Dimroth rearrangement-type cyclization with a suitable one-carbon synthon, or a multi-step sequence involving reaction with an isothiocyanate followed by cyclization, to construct the pyrimidine (B1678525) ring fused to the thiophene core. Such a sequence, if performed in a one-pot fashion, would constitute a tandem reaction leveraging the reactivity of both the nitro and nitrile functionalities after initial transformation.

This compound: A Versatile Building Block in Synthetic Chemistry

The thiophene ring is a foundational structure in a multitude of organic compounds, playing a significant role in pharmaceuticals and materials science. Among the vast array of thiophene derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its utility stems from the presence of three distinct and reactive functional groups—a bromo, a nitro, and a carbonitrile—on the thiophene core. This unique arrangement allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures.

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Foundation for Scaffold-Based Research in Chemical Synthesis

Utilization in the Development of Diverse Chemical Libraries

The predictable and efficient reactivity of this compound makes it an ideal scaffold for the development of diverse chemical libraries. The core strategy involves the displacement of the bromide ion by a wide array of nucleophiles, allowing for the systematic introduction of various functional groups and structural motifs. This approach enables the rapid generation of a multitude of structurally related compounds, which is a cornerstone of modern medicinal chemistry and materials science research. astate.eduresearchgate.net

The thiophene ring in this compound is significantly more reactive towards nucleophiles than corresponding benzene (B151609) analogues, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq This enhanced reactivity allows for substitutions to occur under relatively mild conditions.

Libraries can be constructed by reacting this compound with different classes of nucleophiles. For instance, reactions with various amines (e.g., piperidine), alkoxides, and thiolates can be employed to generate libraries of 5-amino-, 5-alkoxy-, and 5-thio-substituted 4-nitrothiophene-2-carbonitriles, respectively. rsc.orguoanbar.edu.iq Each of these new compounds retains the nitro and cyano functionalities, which can be further manipulated in subsequent synthetic steps to create even greater molecular diversity.

| Nucleophile | Resulting Functional Group at C5 | Potential Compound Class |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | -NR₂ | 5-Amino-4-nitrothiophene-2-carbonitriles |

| Alkoxides (RO⁻) | -OR | 5-Alkoxy-4-nitrothiophene-2-carbonitriles |

| Thiolates (RS⁻) | -SR | 5-(Alkyl/Aryl)thio-4-nitrothiophene-2-carbonitriles |

| Phenoxides (ArO⁻) | -OAr | 5-Aryloxy-4-nitrothiophene-2-carbonitriles |

Strategic Incorporation into Novel Synthetic Targets

Beyond its use in generating combinatorial libraries, this compound is strategically employed in the targeted synthesis of complex, novel heterocyclic systems. Its multiple reaction sites allow for its use in sequential or one-pot reactions to construct fused-ring structures, which are often scaffolds for biologically active molecules. researchgate.net

A significant application is in the synthesis of thieno[3,2-d]isothiazole derivatives. researchgate.net This synthesis pathway leverages the reactivity of both the nitrile and the adjacent nitro group. For example, the reaction of 5-substituted-4-nitrothiophene-2-carbonitriles with a source of sulfur can lead to the reductive cyclization of the nitro and cyano groups, forming the isothiazole (B42339) ring fused to the parent thiophene. The initial substitution of the bromine atom allows for the introduction of a desired substituent at the 5-position of the final thieno[3,2-d]isothiazole product. This multi-step transformation highlights the utility of this compound as a precursor for building intricate molecular architectures that would be challenging to assemble through other methods. researchgate.net

Future Research Directions and Academic Prospects

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized heterocycles like 5-bromo-4-nitrothiophene-2-carbonitrile often relies on multi-step sequences that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Current Approaches and Future Goals for Sustainable Synthesis

| Current Methods | Future Sustainable Goals | Key Research Areas |

| Multi-step synthesis from thiophene (B33073) precursors | One-pot or tandem reactions | Development of novel catalytic systems |

| Use of stoichiometric and hazardous reagents (e.g., strong acids/bases, toxic solvents) | Utilization of greener solvents (e.g., water, ionic liquids) and catalytic reagents | Exploration of biocatalytic and electrochemical synthesis methods futuremarketinsights.com |

| Purification by column chromatography | Crystallization-induced purification | Design of reaction pathways with minimal by-product formation |

Exploration of Novel Reactivity Patterns for Diversification

The three functional groups on the thiophene ring of this compound can be selectively manipulated to create a diverse library of new compounds. Future research will undoubtedly delve into uncovering novel reactivity patterns and exploiting them for chemical diversification.

The bromo group at the 5-position is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. nih.govjcu.edu.au The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group in subsequent electrophilic aromatic substitution reactions. nih.govresearchgate.net The cyano group at the 2-position can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into various heterocyclic systems. chemrevlett.com

Potential Sequential and Orthogonal Reactions

| Functional Group | Potential Transformations | Resulting Structures |

| 5-Bromo | Suzuki, Stille, Heck, Sonogashira coupling | Arylated, alkenylated, alkynylated thiophenes |

| 4-Nitro | Reduction to amine, subsequent acylation, alkylation | Aminothiophene derivatives |

| 2-Cyano | Hydrolysis, reduction, cycloaddition | Thiophene-2-carboxylic acids, aminomethylthiophenes, fused heterocycles |

A key research challenge and opportunity lies in the development of orthogonal reaction sequences, where each functional group can be addressed independently without affecting the others. This would provide a powerful strategy for the systematic construction of highly complex and diverse molecular architectures.

Advanced Computational Studies for Reaction Discovery and Optimization

Density Functional Theory (DFT) calculations have become an indispensable tool in modern organic chemistry for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. researchgate.netresearchgate.netnih.gov Future research on this compound will greatly benefit from the application of advanced computational studies.

DFT calculations can be employed to:

Predict Reactivity: Determine the most likely sites for nucleophilic and electrophilic attack, and predict the regioselectivity of various reactions.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of complex reaction pathways, providing insights into how to optimize reaction conditions.

Design Novel Catalysts: Screen potential catalysts for specific transformations, accelerating the discovery of new and more efficient synthetic methods.

Predict Spectroscopic Properties: Aid in the characterization of new compounds by predicting their NMR, IR, and UV-Vis spectra.

By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery and develop a deeper understanding of the chemistry of this versatile building block. For instance, assessing the performance of different DFT functionals will be crucial for accurately predicting the excited-state properties of derived oligomers. acs.org

Integration into Emerging Fields of Synthetic Organic Chemistry

The unique structural and electronic properties of this compound make it an attractive candidate for integration into several emerging fields of synthetic organic chemistry.

Photoredox Catalysis: The electron-deficient nature of the nitro-substituted thiophene ring could enable its participation in photoredox-mediated transformations, opening up new avenues for C-H functionalization and cross-coupling reactions under mild conditions. Recent advances in photoredox catalysis offer a sustainable approach to a variety of chemical transformations. scielo.br

Flow Chemistry: The development of continuous flow processes for the synthesis and derivatization of this compound could offer significant advantages in terms of safety, scalability, and efficiency.

Biocatalysis: The use of enzymes to perform selective transformations on the functional groups of the molecule could provide a highly sustainable and enantioselective route to valuable chiral building blocks.

The integration of this compound into these cutting-edge areas will not only expand its synthetic utility but also contribute to the broader advancement of these fields.

Role in the Engineering of Complex Molecular Architectures

This compound is poised to serve as a key building block in the construction of complex and functional molecular architectures with applications in materials science and medicinal chemistry.

In materials science , the thiophene core is a well-established component of organic electronic materials, including conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netcnr.itinnovations-report.comnumberanalytics.com The functional groups on this compound allow for the fine-tuning of the electronic properties of the resulting materials. For instance, the electron-withdrawing nitro and cyano groups can lower the HOMO and LUMO energy levels, which is a crucial strategy in the design of n-type organic semiconductors. The bromo group provides a site for polymerization or for the introduction of other functional moieties to control self-assembly and morphology. The synthesis of thiophene-based building blocks for A-D-A (acceptor-donor-acceptor) type organic semiconducting materials is an active area of research. nih.govrsc.org

In medicinal chemistry , thiophene derivatives are present in a wide range of approved drugs and biologically active compounds. nih.govwikipedia.orgcognizancejournal.comeprajournals.comrsc.orgresearchgate.net The ability to selectively functionalize the three positions of this compound offers a powerful platform for the generation of compound libraries for drug discovery. The nitro group, for instance, is a key feature in some radiosensitizers and bioreductively activated cytotoxins. nih.gov The diverse substituents that can be introduced via the bromo and cyano groups can be used to modulate the pharmacological properties of the resulting molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-nitrothiophene-2-carbonitrile, and how is purity confirmed?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of thiophene derivatives. A common approach involves bromination of 4-nitrothiophene-2-carbonitrile using reagents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃ or light initiation) . Nitration is performed prior to bromination to avoid competing side reactions. Purity is confirmed via HPLC (>95% purity threshold) and structural validation using ¹H/¹³C NMR (e.g., characteristic shifts for nitro and cyano groups) and mass spectrometry (expected molecular ion at m/z 247) .

Q. How do electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing substituents, which activate the thiophene ring for nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling. The bromine atom at the 5-position becomes highly electrophilic, enabling palladium-catalyzed coupling with aryl boronic acids. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for minimizing side reactions and achieving >70% yields .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the nitration of brominated thiophene precursors?

- Methodological Answer : Regioselective nitration requires precise control of reaction conditions. For 5-bromo-thiophene derivatives, nitration at the 4-position is favored due to the directing effects of bromine. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C ensures minimal ring decomposition. Computational studies (DFT calculations) can predict electron density maps to guide reagent stoichiometry and temperature optimization .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) simulations analyze charge distribution and frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of this compound is localized at the bromine and nitro groups, confirming susceptibility to nucleophilic attack. Solvent effects are modeled using COSMO-RS to predict reaction pathways and byproduct formation .

Q. What experimental approaches resolve contradictions in reported yields for Suzuki couplings involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 50–85%) often arise from variations in catalyst loading (Pd(PPh₃)₄ vs. PdCl₂), ligand choice (XPhos vs. SPhos), or oxygen sensitivity. Systematic screening via Design of Experiments (DoE) can identify optimal parameters. For example, degassed solvents and inert atmospheres improve reproducibility, while microwave-assisted reactions reduce reaction times .

Q. What are the applications of this compound in designing functional materials?

- Methodological Answer : The compound serves as a precursor for conjugated polymers in organic electronics. Its nitro and cyano groups enhance electron mobility, making it suitable for n-type semiconductors. Polymerization via Stille coupling or electropolymerization requires strict stoichiometric control to avoid branching. Characterization via cyclic voltammetry and UV-Vis spectroscopy confirms bandgap tuning (~2.1–2.5 eV) .

Methodological Considerations

- Contradiction Analysis : Conflicting data on melting points (e.g., 155–156°C vs. 121°C in related derivatives) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography are recommended for verification .

- Safety Protocols : Handle with nitrile gloves and under fume hoods due to potential cyanide release under acidic conditions. Storage at 2–8°C in amber vials prevents photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.